![molecular formula C29H20F3NO3S2 B11662329 (5E)-5-({3-Methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11662329.png)
(5E)-5-({3-Methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-({3-Methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with methoxy, naphthyl, and trifluoromethyl groups, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({3-Methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxy-4-[(naphthalen-1-yl)methoxy]benzaldehyde with 2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-({3-Methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or naphthyl groups, using reagents like sodium methoxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, dimethyl sulfoxide, methanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted methoxy or naphthyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, (5E)-5-({3-Methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is investigated for its potential antimicrobial and anticancer properties. The thiazolidinone core is known for its biological activity, and the compound’s unique substitutions may enhance its efficacy.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mécanisme D'action
The mechanism of action of (5E)-5-({3-Methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy, naphthyl, and trifluoromethyl groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinone derivatives: Compounds with a thiazolidinone core but different substitutions.
Methoxy-substituted aromatic compounds: Compounds with methoxy groups on aromatic rings.
Naphthyl-substituted compounds: Compounds with naphthyl groups.
Uniqueness
(5E)-5-({3-Methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is unique due to its combination of functional groups. The presence of methoxy, naphthyl, and trifluoromethyl groups on a thiazolidinone core provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C29H20F3NO3S2 |
|---|---|
Poids moléculaire |
551.6 g/mol |
Nom IUPAC |
(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H20F3NO3S2/c1-35-25-14-18(12-13-24(25)36-17-20-8-4-7-19-6-2-3-11-23(19)20)15-26-27(34)33(28(37)38-26)22-10-5-9-21(16-22)29(30,31)32/h2-16H,17H2,1H3/b26-15+ |
Clé InChI |
GETBQHFWGXENFT-CVKSISIWSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=CC5=CC=CC=C54 |
SMILES canonique |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-(4-{[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11662246.png)
![N'-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide](/img/structure/B11662258.png)
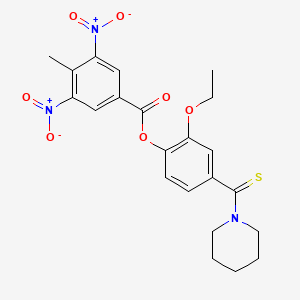
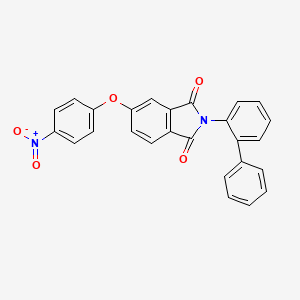
![2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-[(pyridin-2-YL)methyl]acetamide](/img/structure/B11662273.png)
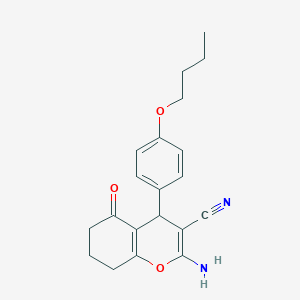
![3-(2-chlorophenyl)-5-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B11662281.png)
![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11662282.png)
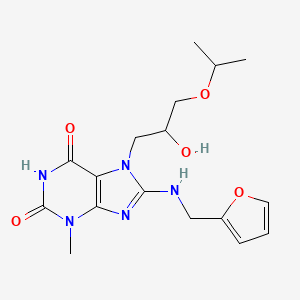
![(5Z)-3-benzyl-5-(3-chloro-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11662299.png)
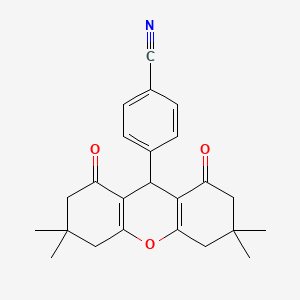
![N'-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662309.png)
![2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-N-(2-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11662313.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)-N-(4-nitrophenyl)butanamide (non-preferred name)](/img/structure/B11662318.png)
